Lanthionine ketimine is a naturally occurring sulfur amino acid metabolite, specifically identified as 3,4-dihydro-2H-1,3-thiazine-3,5-dicarboxylic acid. It is predominantly found in the mammalian brain and central nervous system. The compound was first recognized in 1983 by Dorianno Cavallini, who explored its synthesis and properties. Lanthionine ketimine is formed through alternative pathways in the transsulfuration pathway, primarily involving the condensation of cysteine and serine or two equivalents of cysteine to yield lanthionine, which subsequently undergoes further transformation into lanthionine ketimine .
Lanthionine ketimine is classified as a cyclic ketimine and is a derivative of lanthionine. Its formation is closely linked to metabolic pathways involving sulfur-containing amino acids, particularly within the context of the transsulfuration pathway, which converts homocysteine into cysteine through several enzymatic steps . The compound also interacts with proteins in the brain, such as lanthionine synthase-like protein-1, suggesting potential roles in neuroprotective mechanisms .
Lanthionine ketimine can be synthesized through a condensation reaction involving cysteine derivatives and α-keto acids. One common method utilizes L-cysteine ethyl ester hydrochloride combined with 3-bromopyruvic acid in an aqueous solution. The reaction proceeds with thorough washing and filtration to isolate the precipitate, which can then be dissolved using a base like sodium hydroxide .
The synthesis typically involves the following steps:
Lanthionine ketimine features a thiazine ring structure characterized by a nitrogen atom within a six-membered ring that includes sulfur and carbon atoms. Its molecular formula is C₇H₁₁N₁O₃S₁.
Lanthionine ketimine participates in various biochemical reactions, particularly in the context of amino acid metabolism. It can be formed via:
The reaction mechanism involves:
Lanthionine ketimine exerts its effects primarily through interactions with neuronal proteins involved in growth factor signaling pathways. It has been shown to enhance neurite outgrowth in cell cultures by modulating protein interactions that influence neuronal development.
Research indicates that lanthionine ketimine interacts with collapsin response protein-2, altering its binding properties and promoting neurotrophic activities . Additionally, it has protective effects against oxidative stress and inflammation in neuronal cells.
Lanthionine ketimine has garnered interest for its potential therapeutic applications:
Lanthionine ketimine (LK) was first isolated in 1983 by Doriano Cavallini’s team during investigations into sulfur amino acid metabolism in cystathioninuric patients. Cavallini’s group identified LK as a cyclic ketimine derivative formed through alternative reactions of the transsulfuration pathway enzyme cystathionine-β-synthase (CβS). This enzyme typically condenses homocysteine and serine to form cystathionine but was found to alternatively catalyze the condensation of cysteine and serine to yield lanthionine, a precursor to LK [1] [3]. By 1988, Cavallini had detected LK in bovine brain tissue using fluorometric assays and phenyl isothiocyanate derivatization techniques, establishing its status as a natural mammalian metabolite rather than a metabolic byproduct [1] [2]. The discovery opened research into a novel class of sulfur-containing cyclic ketimines, including cystathionine ketimine (CK) and aminoethylcysteine ketimine (AECK), collectively implicated in neurological functions [1].
Lanthionine ketimine (IUPAC name: 3,6-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid) features a six-membered heterocyclic ring containing sulfur and nitrogen atoms, with carboxylic acid groups at positions 3 and 5. Despite its historical designation as a "ketimine" (R₂C=NR), spectroscopic analyses revealed that the molecule predominantly exists as the enamine tautomer (3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid) at physiological equilibrium [1] [2]. This discovery prompted proposals to rename the compound "lanthionine ketenamine," though the abbreviation LK remains standard. The molecule’s structural flexibility allows it to chelate metal ions, while its dicarboxylic groups facilitate hydrogen bonding with biological targets like collapsin response mediator protein-2 (CRMP2) [3] [6].
LK is endogenously present in human and rodent brains at concentrations of 1.1 ± 0.3 nmol/g tissue, as quantified via HPLC and GC-MS techniques [1] [2]. It is also detectable in human urine (0.53–2.2 μmol/g creatinine), bovine cerebellum, and plant sources like shallots. Its distribution correlates with transsulfuration pathway activity, as evidenced by reduced urinary levels during methionine-deficient (vegetarian) diets [1] [20]. The metabolite’s conservation across species and tissue types suggests essential physiological roles.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7